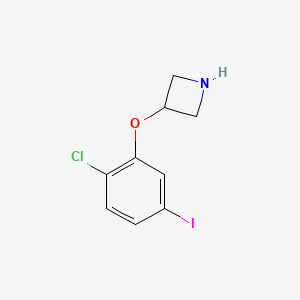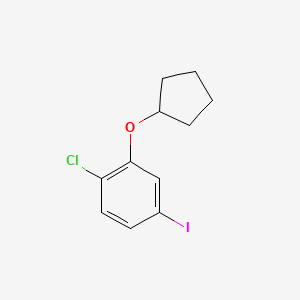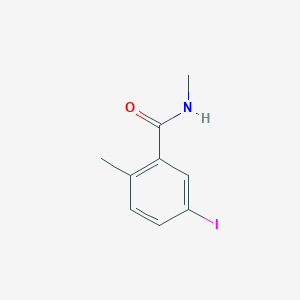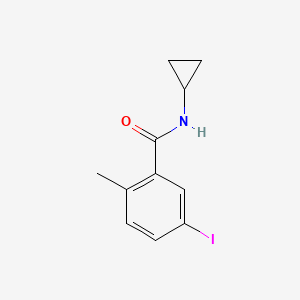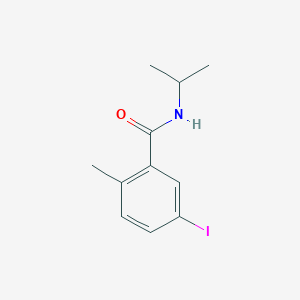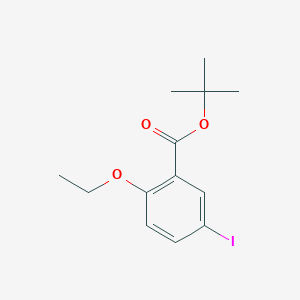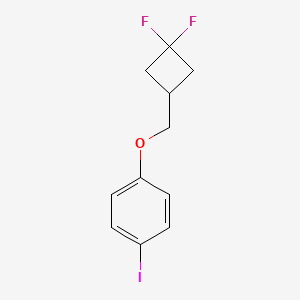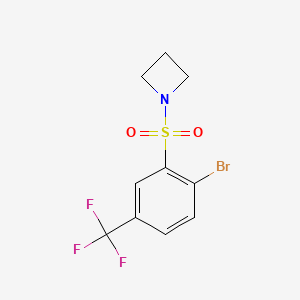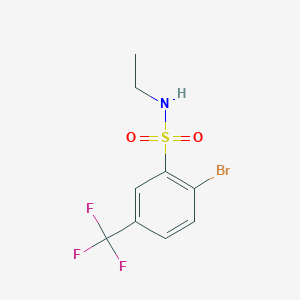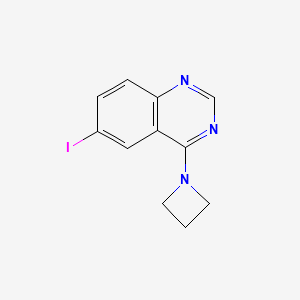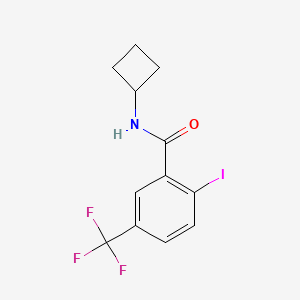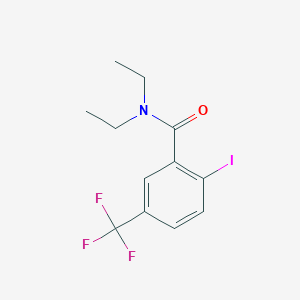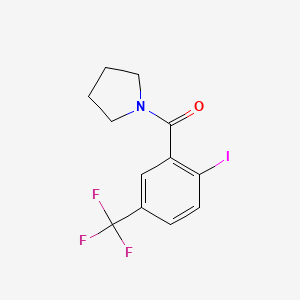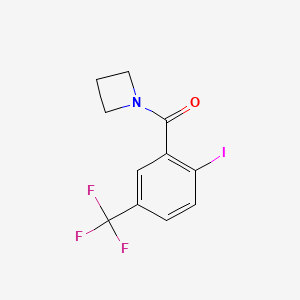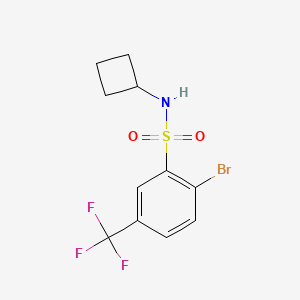
2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by its bromine, cyclobutyl, and trifluoromethyl groups attached to a benzenesulfonamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the bromination of the corresponding benzenesulfonamide. The cyclobutyl group is then introduced through a nucleophilic substitution reaction. Reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. This involves the use of specialized reactors and continuous flow processes to maintain consistent quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of biological interactions and pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties are leveraged to create products with specific characteristics and functionalities.
Wirkmechanismus
The mechanism by which 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may act as an enzyme inhibitor or receptor antagonist, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-(trifluoromethyl)benzenesulfonamide
N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide
2-Bromo-N-cyclohexyl-5-(trifluoromethyl)benzenesulfonamide
Uniqueness: 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide stands out due to its combination of bromine and cyclobutyl groups, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2S/c12-9-5-4-7(11(13,14)15)6-10(9)19(17,18)16-8-2-1-3-8/h4-6,8,16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSXDQZFFURJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
